6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone
Description
6-Methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone is a pyrimidinone derivative featuring a methyl group at the C-6 position and a sulfanyl group at C-2 substituted with a 4-(trifluoromethyl)benzyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzylsulfanyl moiety contributes to electronic and steric interactions with biological targets.
Properties
IUPAC Name |
4-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-8-6-11(19)18-12(17-8)20-7-9-2-4-10(5-3-9)13(14,15)16/h2-6H,7H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXGBNMAMXEJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the 6-Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Attachment of the 4-(Trifluoromethyl)benzylsulfanyl Group: This step involves the nucleophilic substitution reaction where the pyrimidinone core reacts with 4-(trifluoromethyl)benzyl chloride in the presence of a suitable base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents used in the reactions are selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidinone core or the benzylsulfanyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
Scientific Research Applications
6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The pyrimidinone core may interact with nucleic acids or other biomolecules, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Activity and Cytotoxicity
The structure-activity relationship (SAR) of pyrimidinones highlights critical substituent effects:
C-2 Position Modifications
- Compound 16 (from ): Contains a 2-pyridine substitution at C-2 and a trifluoromethyl group at C-3. It exhibits potent activity (IC90 = 4.9 µM) without cytotoxicity against HepG2 cells.
- Compound 51 : Replaces the trifluoromethyl group at C-4 with a methyl group. While potency remains comparable (IC90 = 2.9 µM), it introduces cytotoxicity (IC50 = 7.3 µM).
- Target Compound : The 4-(trifluoromethyl)benzylsulfanyl group at C-2 may enhance target binding through hydrophobic interactions, similar to benzyl substitutions in other analogs.
C-6 Position Modifications
- Compound 10 (): Features a trifluoromethyl group at C-6, achieving IC50 = 2.9 µM. Replacing this with a benzyl group reduces activity (IC50 = 5.7 µM).
- Compound in : 2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone. The 4-methylbenzyl group at C-2 and trifluoromethyl at C-6 suggest a balance between activity and metabolic stability, though cytotoxicity data are unavailable.
Electronic and Steric Influences
- Trifluoromethyl vs. Methyl : The trifluoromethyl group at C-4 or C-6 improves potency by enhancing electron-withdrawing effects and binding affinity. Methyl groups, while less electronegative, may increase cytotoxicity due to altered metabolic pathways.
- Benzyl vs. Phenyl : Shortening the benzyl linker to phenyl (e.g., in ) reduces activity by 3-fold, emphasizing the importance of the benzyl group’s length for optimal binding.
Cytotoxicity Profiles
Key Structural and Functional Differences
- Solubility: The trifluoromethyl group in the target compound likely improves solubility in nonpolar environments compared to analogs with methyl or benzyl groups.
- Binding Affinity : The 4-(trifluoromethyl)benzylsulfanyl group may offer stronger hydrophobic interactions than simpler benzyl or phenyl substitutions, as seen in .
Biological Activity
6-Methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone is a heterocyclic compound with significant biological activity. Its molecular formula is , and it has a molecular weight of 300.3 g/mol. This compound has been explored for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.
| Property | Value |
|---|---|
| Molecular Formula | C13H11F3N2OS |
| Molecular Weight | 300.3 g/mol |
| Boiling Point | 379.4 ± 52.0 °C (Predicted) |
| Density | 1.36 ± 0.1 g/cm³ (Predicted) |
| pKa | 7.95 ± 0.50 (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, while the sulfanyl group can form covalent bonds with target proteins, potentially inhibiting or modulating their activity.
Anti-Cancer Activity
Research has indicated that compounds within the pyrimidinone class, including this compound, exhibit anti-cancer properties. For instance, studies have shown that related pyrimidine derivatives can inhibit cell proliferation and migration in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The specific mechanisms often involve the inhibition of critical signaling pathways that promote tumor growth.
Anti-Inflammatory Effects
In addition to anti-cancer properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Pyrimidine derivatives have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Study on Pyrimidine Derivatives
A study published in 2018 explored the synthesis and biological activity of various pyrimidine derivatives, including those similar to this compound. The findings indicated significant inhibition of cell proliferation and migration in vitro, suggesting potential therapeutic applications in oncology .
Enzyme Interaction Studies
Further research has focused on the interaction of this compound with specific enzymes involved in nucleotide metabolism. Inhibitors targeting the pyrimidine biosynthesis pathway have shown promise as antiviral agents, particularly against viruses like hepatitis E virus (HEV), highlighting the potential for broader applications beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
